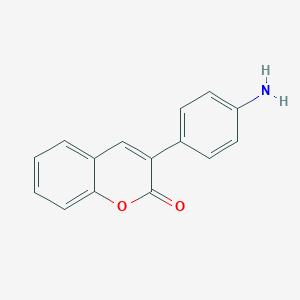![molecular formula C18H34O3Si2 B175882 2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol CAS No. 197014-35-0](/img/structure/B175882.png)
2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol” is an organosilicon compound. It is a derivative of phenol, where the hydroxyl groups are protected by tert-butyl(dimethyl)silyl groups . This compound is used as a versatile protecting reagent for alcohols, amines, amides, and various carboxylic acids .
Synthesis Analysis
The synthesis of such compounds generally involves the use of the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group is ca. 10^4 times more hydrolytically stable and holds more promise for such applications . The silyl ethers can be converted back to the alcohols under acidic conditions (2:1 acetic acid / water at 25°C) .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 86-89°C and a boiling point of 128°C . It is soluble in most organic solvents, usually used in CH2Cl2, THF, and DMF .Safety and Hazards
properties
IUPAC Name |
2,6-bis[[tert-butyl(dimethyl)silyl]oxy]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3Si2/c1-17(2,3)22(7,8)20-14-12-11-13-15(16(14)19)21-23(9,10)18(4,5)6/h11-13,19H,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJGKOBSTIQFGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C(=CC=C1)O[Si](C)(C)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571372 |
Source


|
| Record name | 2,6-Bis{[tert-butyl(dimethyl)silyl]oxy}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol | |
CAS RN |
197014-35-0 |
Source


|
| Record name | 2,6-Bis{[tert-butyl(dimethyl)silyl]oxy}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL](/img/structure/B175813.png)

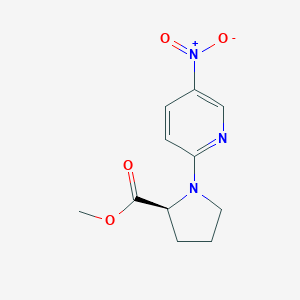



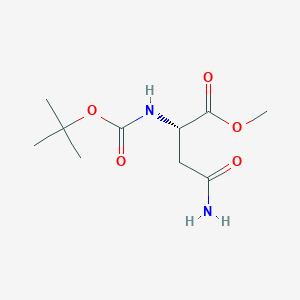
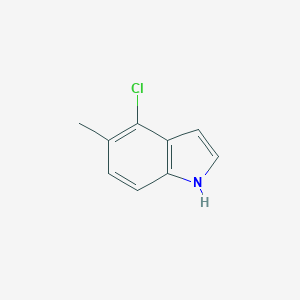
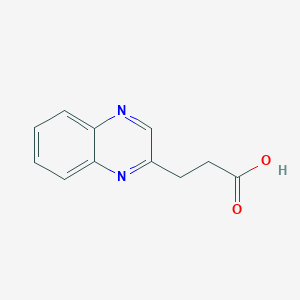
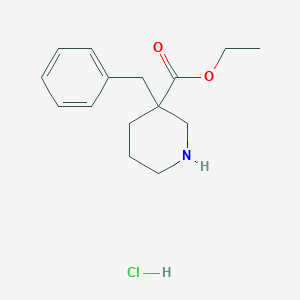
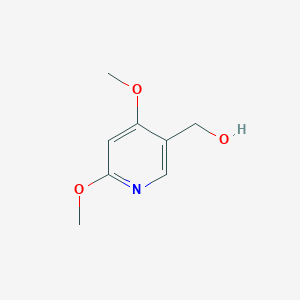
![N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester](/img/structure/B175840.png)
